molecular formula C17H16F2N2O3S B2748273 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide CAS No. 946257-89-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2748273
CAS No.: 946257-89-2
M. Wt: 366.38
InChI Key: BYYQKTLJKYMXBR-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydroquinoline core, an acetyl group, and a difluorobenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline core is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

The final step involves the introduction of the difluorobenzenesulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the acetylated tetrahydroquinoline reacts with a difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The difluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is unique due to the presence of the difluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-7-16(12)21)20-25(23,24)17-10-13(18)4-6-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQKTLJKYMXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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